molecular formula C61H109N11O12 B560695 Cyclosporin L CAS No. 108027-39-0

Cyclosporin L

Cat. No. B560695
M. Wt: 1188.608
InChI Key: ZSNYYEIGOZADKA-WKHWYDSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosporin L is a cyclic peptide that belongs to the family of cyclosporins. It is a potent immunosuppressive agent that has been extensively studied for its therapeutic applications. Cyclosporin L is synthesized by the fungus Tolypocladium inflatum, which was first isolated in 1969 from a soil sample collected in Norway. Since its discovery, Cyclosporin L has been widely used in the field of immunology and has been found to have a wide range of applications.

Scientific Research Applications

  • Cyclosporin A, along with FK-506, is known for its role in preventing graft rejection during tissue transplantation. These drugs have helped identify two new gene families involved in diverse signal transduction pathways. They interact with the Ca2+/calmodulin-dependent protein phosphatase 2B (calcineurin), inhibiting its activity and affecting several downstream biochemical processes (Siekierka & Sigal, 1992).

  • Cyclosporin A exhibits selective immunosuppressive effects by inhibiting hemagglutinin formation against sheep erythrocytes in vivo. It is a neutral, hydrophobic, cyclic peptide with unique amino acid composition, which was discovered while searching for antifungal agents (Shevach, 1985).

  • In the field of immunoregulatory disorders, cyclosporin has shown effectiveness in various diseases due to its ability to inhibit the activation and/or maturation of cell types involved in cell-mediated immunity. Its application includes treatment of severe psoriasis, atopic dermatitis, rheumatoid arthritis, and Crohn's disease, among others (Faulds, Goa, & Benfield, 1993).

  • Cyclosporin A has been shown to protect heart myocytes from anoxia-induced injury, suggesting its potential in cardiac protection under specific pathological conditions (Nazareth, Yafei, & Crompton, 1991).

  • It also has a role in modulating the immune system, as demonstrated in studies involving Leishmania tropica-induced lesions in mice. Cyclosporin A application inhibits the development of parasite-induced lesions, highlighting its impact on T lymphocytes (Solbach, Forberg, Kammerer, Bogdan, & Röllinghoff, 1986).

  • Cyclosporin A acts as an inhibitor of proteasome activity and prevents NF-κB activation, indicating its potential in anti-inflammatory therapy and in the prevention of transplant rejection (Meyer, Kohler, & Joly, 1997).

properties

IUPAC Name

(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNYYEIGOZADKA-WKHWYDSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclosporin L

Citations

For This Compound
70
Citations
MMA Hossan, MA Al-yahya - Analytical profiles of drug substances, 1987 - Elsevier
Publisher Summary This chapter describes history and therapeutic category, description, physical properties, isolation, biosynthesis, metabolism, pharmacokinetics, pharmacological …
Number of citations: 16 www.sciencedirect.com
L Gramstad, JA Gjerlow, ES Hysing… - British journal of …, 1986 - Elsevier
Interactions between Sandimmun (formulated as cyclosporin (CyA) in Cremophor and ethanol) and atracurium or vecuronium were investigated inanaesthetizedcats. Duringstable50% …
Number of citations: 55 www.sciencedirect.com
PP Kobchikova, SV Efimov, VV Klochkov - Membranes, 2023 - mdpi.com
… This is shown on the example of cyclosporin L in Figure 4; corresponding plots for other peptides can be found in the Supplementary Information file, Figures S1 and S2. …
Number of citations: 5 www.mdpi.com
H Homayoun, A Babaie, B Gharib, A Etminani… - Pharmacology …, 2002 - Elsevier
Cyclosporin A (CsA) and other immunophilin-binding agents are known to inactivate neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) is involved in the nociception at the spinal …
Number of citations: 17 www.sciencedirect.com
M Latteri, G Angeloni, NG Silveri, R Manna… - Clinical …, 2001 - Springer
… Results are expressed as concentrations (µg of cyclosporin/L of blood or percentage increase versus baseline) or as area under the concentration-time curve to 12 hours (AUC 12 ; µg · …
Number of citations: 36 link.springer.com
NA Bobadilla, G Gamba, E Tapia… - American Journal …, 1998 - journals.physiology.org
The role of nitric oxide (NO) during cyclosporin renal vasoconstriction was evaluated by glomerular hemodynamic and histological changes produced by chronic NO synthesis inhibition …
Number of citations: 99 journals.physiology.org
FH Bosch, AJ Hoitsma, HP Janssen… - Transplant …, 1989 - Wiley Online Library
In this prospective study, the incidence of cytomegalovirus (CMV) infection and CMV disease was determined in 175 renal transplant recipients on cyclosporin and low‐dose prednisone…
Number of citations: 19 onlinelibrary.wiley.com
A Jegorov, P Halada, K Šafarčík - Fish Physiology and Biochemistry, 2000 - Springer
… retention time of a peak M+16 denoted as AM1 in Figure 3, does not correspond to [ω-hydroxy-MeBmt]CS = metabolite AM1, but seems likely to be a precursor of AM1N (cyclosporin L), …
Number of citations: 7 link.springer.com
MJ Gallego, AL Garcia Villalon, AJ Lopez Farre… - Circulation …, 1994 - Am Heart Assoc
Cyclosporin A (CyA) is an efficient immunosuppressive agent, which, however, causes functional and structural alterations in endothelial cells. The aim of the present study was to …
Number of citations: 112 www.ahajournals.org
MP Garron, S Casado, L Hernando, CA Caramelo - Circulation Research, 1994 - Citeseer
Cyclosporin A (CyA) is an efficient immunosup-pressive agent, which, however, causes functional and structural alterations in endothelial cells. The aim of the present study was to …
Number of citations: 2 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.